

Boc-MeThr(Bzl)-OH chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Boc-MeThr(Bzl)-OH**

Cat. No.: **B558263**

[Get Quote](#)

An In-Depth Technical Guide to N- α -Boc-N- α -methyl-O-benzyl-L-threonine [**Boc-MeThr(Bzl)-OH**]

Introduction

N- α -Boc-N- α -methyl-O-benzyl-L-threonine, abbreviated as **Boc-MeThr(Bzl)-OH**, is a specialized amino acid derivative crucial for the synthesis of complex peptides, particularly in the field of drug discovery and development. The presence of the N-methyl group introduces conformational constraints and metabolic stability to the resulting peptide, while the Boc (tert-butyloxycarbonyl) and Benzyl (Bzl) groups provide orthogonal protection for the α -amino and side-chain hydroxyl functionalities, respectively. This guide offers a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis and use, and logical workflows for its application in solid-phase peptide synthesis (SPPS).

While specific experimental data for **Boc-MeThr(Bzl)-OH** is not widely published, this guide consolidates information from analogous N-methylated and O-benzylated amino acid derivatives to provide a robust technical overview for researchers and scientists.

Core Chemical & Physical Properties

The properties of **Boc-MeThr(Bzl)-OH** are determined by its constituent protecting groups and the threonine backbone. The data presented below is a combination of predicted values and data from closely related compounds, such as Boc-Thr(Bzl)-OH and other N-methylated amino acid derivatives.

Structural and General Data

Property	Value	Source
Compound Name	N- α -Boc-N- α -methyl-O-benzyl-L-threonine	N/A
Abbreviation	Boc-MeThr(Bzl)-OH	N/A
Molecular Formula	C ₁₇ H ₂₅ NO ₅	N/A
Molecular Weight	323.39 g/mol	[1]
CAS Number	Not available	N/A
Appearance	Expected to be a white to off-white powder	[2][3]

Physicochemical and Spectroscopic Data

Property	Value	Source
Melting Point	Expected to be similar to Boc-Thr(Bzl)-OH (110 - 120 °C)	[2]
Optical Rotation $[\alpha]^{20}/D$	Data not available; expected to vary from Boc-Thr(Bzl)-OH	N/A
Solubility	Soluble in organic solvents like DMF, DCM, and Methanol	
Storage Conditions	Store at 0 - 8 °C to ensure stability	[2][3]

Experimental Protocols

Detailed experimental procedures for the synthesis and application of **Boc-MeThr(Bzl)-OH** are provided below. These protocols are based on established methodologies for the synthesis of similar protected amino acids and their use in peptide synthesis.

Protocol 1: Synthesis of Boc-MeThr(Bzl)-OH

The synthesis of N-methylated amino acids can be challenging. One common route involves the formation and subsequent reduction of an oxazolidinone intermediate from the corresponding non-methylated precursor, Boc-Thr(Bzl)-OH.^[4]

Materials:

- Boc-Thr(Bzl)-OH
- Paraformaldehyde
- p-Toluenesulfonic acid (p-TsOH)
- Toluene
- Triethylsilane (Et₃SiH)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Sodium bicarbonate (NaHCO₃) solution (saturated)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Ethyl acetate (EtOAc)
- Hexanes

Procedure:

- Oxazolidinone Formation:
 - To a solution of Boc-Thr(Bzl)-OH (1 equivalent) in toluene, add paraformaldehyde (1.5 equivalents) and a catalytic amount of p-TsOH.
 - Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture, dilute with ethyl acetate, and wash with saturated NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude oxazolidinone intermediate.
- Reductive Cleavage to N-Methylated Product:
 - Dissolve the crude oxazolidinone in a 1:1 mixture of DCM and TFA at 0 °C.
 - Add triethylsilane (2-3 equivalents) dropwise to the solution.
 - Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
 - Remove the solvent under reduced pressure.
 - Dissolve the residue in ethyl acetate and wash with water and brine.
 - Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate.
 - Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure **Boc-MeThr(Bzl)-OH**.

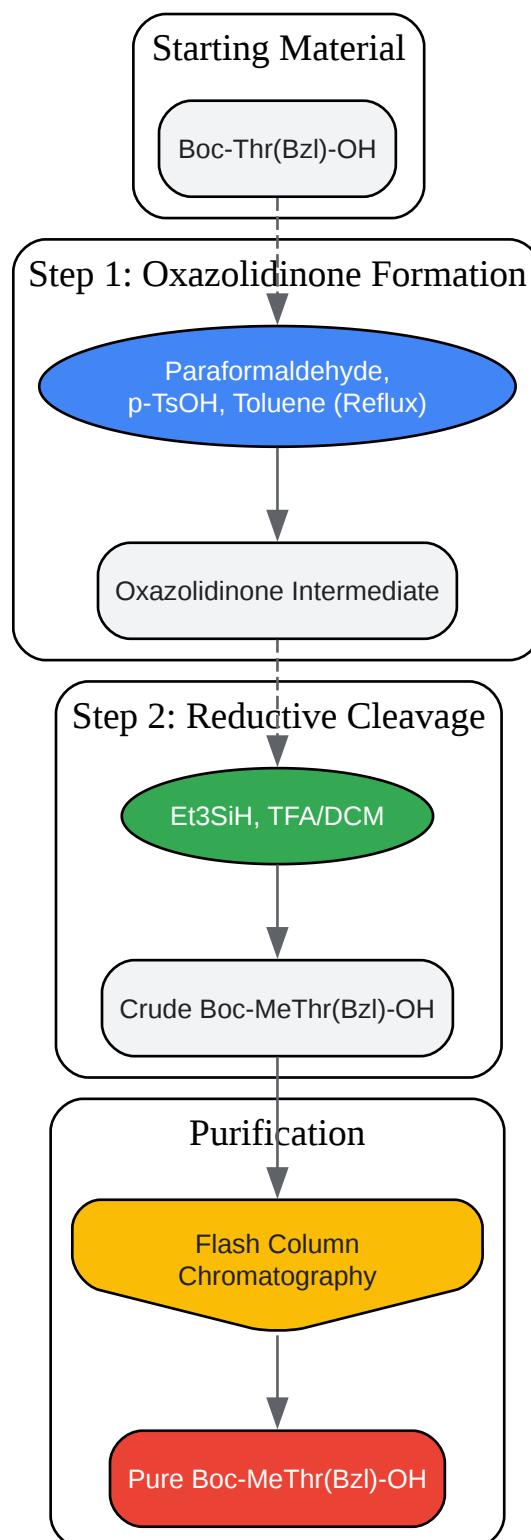
Protocol 2: Incorporation of Boc-MeThr(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard coupling cycle within the Boc/Bzl SPPS strategy.[\[5\]](#)[\[6\]](#)

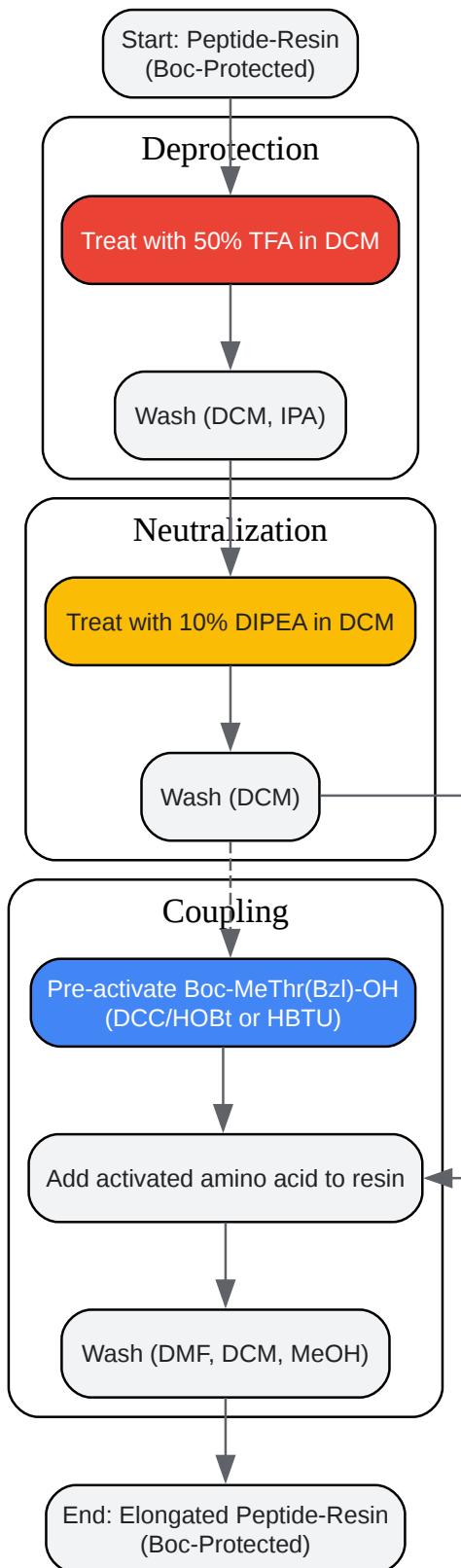
Materials:

- H-Peptide-Resin (with a free N-terminal amine)
- **Boc-MeThr(Bzl)-OH**
- Dicyclohexylcarbodiimide (DCC) or HBTU/HATU as an activator
- 1-Hydroxybenzotriazole (HOBr) (if using DCC)

- N,N-Diisopropylethylamine (DIPEA)
- Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% v/v)
- Dichloromethane (DCM)
- Dimethylformamide (DMF)


Procedure (One Coupling Cycle):

- Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
- Boc Deprotection:
 - Wash the resin with DCM (3 times).
 - Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes to remove the N-terminal Boc group.[\[6\]](#)
 - Wash the resin with DCM (3 times), Isopropanol (1 time), and DCM (3 times).
- Neutralization:
 - Wash the resin with DCM (3 times).
 - Add a solution of 10% DIPEA in DCM and agitate for 5 minutes. Repeat once.
 - Wash the resin with DCM (5 times) to remove excess base.
- Amino Acid Coupling:
 - In a separate vessel, pre-activate **Boc-MeThr(Bzl)-OH** (3 equivalents) with DCC (3 equivalents) and HOEt (3 equivalents) in DMF for 10-15 minutes at 0 °C.
 - Filter the pre-activated solution to remove the dicyclohexylurea (DCU) byproduct.
 - Add the activated amino acid solution to the neutralized resin.
 - Agitate the mixture for 2-4 hours at room temperature.


- **Washing:** Wash the resin sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times) to remove unreacted reagents.
- **Capping (Optional):** To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

Logical and Experimental Workflows

The following diagrams illustrate the key processes involving **Boc-MeThr(Bzl)-OH**.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **Boc-MeThr(Bzl)-OH**.

[Click to download full resolution via product page](#)

Caption: Boc-SPPS cycle for one amino acid addition.

Applications in Research and Drug Development

Boc-MeThr(Bzl)-OH is a valuable building block for synthesizing peptides with enhanced properties:

- Increased Metabolic Stability: The N-methyl group protects the adjacent peptide bond from cleavage by proteases, increasing the *in vivo* half-life of the peptide therapeutic.
- Conformational Rigidity: N-methylation restricts the rotation around the peptide bond, which can lock the peptide into a specific, biologically active conformation, potentially increasing receptor affinity and selectivity.^[2]
- Improved Membrane Permeability: The increased lipophilicity from the methyl and benzyl groups can sometimes enhance the ability of a peptide to cross cell membranes.

This derivative is particularly useful in the Boc/Bzl SPPS strategy, a classical method that remains relevant for the synthesis of certain complex or hydrophobic peptides where the alternative Fmoc/tBu strategy may be problematic.^{[5][7]} The final deprotection and cleavage from the resin typically require strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).^{[8][9]}

Safety and Handling

As with all laboratory chemicals, **Boc-MeThr(Bzl)-OH** should be handled with appropriate care.

- Handling: Use in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.^[10]
- Storage: Keep the container tightly closed and store in a cool, dry place at the recommended temperature of 0 - 8 °C.^{[2][3]}
- Hazards: May cause skin and eye irritation. The hazardous decomposition products include oxides of carbon and nitrogen.^[10] In case of fire, use carbon dioxide or a dry chemical extinguisher.^[10]

This technical guide provides a foundational understanding of **Boc-MeThr(Bzl)-OH** for its effective use in peptide synthesis and drug development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α -amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. reddit.com [reddit.com]
- 10. peptide.com [peptide.com]
- To cite this document: BenchChem. [Boc-MeThr(Bzl)-OH chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b558263#boc-methr-bzl-oh-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com